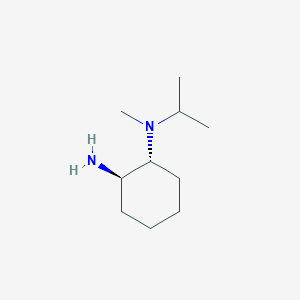
2,3-Difluoro-4,6-diiodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4,6-diiodobenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two fluorine atoms and two iodine atoms attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-4,6-diiodobenzoic acid typically involves the deprotonation of a fluoroarene intermediate followed by carboxylation. One common method includes the use of alkyllithium or lithium dialkylamide as reagents for direct deprotonation, followed by carboxylation to form the desired acid . Another approach involves the trapping of the aryllithium intermediate with iodine, leading to the formation of iodofluoroarene, which is then converted into the acid through subsequent reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-4,6-diiodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids.
Applications De Recherche Scientifique
2,3-Difluoro-4,6-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine:
Industry: The compound can be used in the development of specialty chemicals and materials, particularly those requiring specific halogenation patterns.
Mécanisme D'action
The mechanism by which 2,3-difluoro-4,6-diiodobenzoic acid exerts its effects is primarily through its reactivity with various chemical reagents. The presence of both fluorine and iodine atoms influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would depend on the specific reactions and applications being explored.
Comparaison Avec Des Composés Similaires
- 2,6-Difluorobenzoic Acid
- 3,6-Difluoro-2-iodobenzoic Acid
- 2-Fluoro-6-iodobenzoic Acid
- 2-Fluoro-3-iodobenzoic Acid
Comparison: Compared to these similar compounds, 2,3-difluoro-4,6-diiodobenzoic acid is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
501433-07-4 |
|---|---|
Formule moléculaire |
C7H2F2I2O2 |
Poids moléculaire |
409.89 g/mol |
Nom IUPAC |
2,3-difluoro-4,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H2F2I2O2/c8-5-3(11)1-2(10)4(6(5)9)7(12)13/h1H,(H,12,13) |
Clé InChI |
IZCSXYGQQYZXCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)F)F)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)


![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
